Rubidium ion
Description
Properties
CAS No. |
22537-38-8 |
|---|---|
Molecular Formula |
Rb+ |
Molecular Weight |
85.468 g/mol |
IUPAC Name |
rubidium(1+) |
InChI |
InChI=1S/Rb/q+1 |
InChI Key |
NCCSSGKUIKYAJD-UHFFFAOYSA-N |
SMILES |
[Rb+] |
Canonical SMILES |
[Rb+] |
melting_point |
39°C |
Other CAS No. |
22537-38-8 7440-17-7 |
physical_description |
Solid |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Ion Channel Assays: Rb⁺ efflux assays are preferred over K⁺ for flux-based ion channel screens due to Rb⁺’s non-radioactive nature and compatibility with graphite furnace atomic absorption spectrometry (GF-AAS) . Thallium (Tl⁺) was proposed as an alternative tracer but rejected due to toxicity, reinforcing Rb⁺’s utility .
Catalytic Performance :
- Rb-PTA salts achieve proton conductivity of 0.08 S/cm at 150°C, comparable to Cs-PTA but with superior mechanical stability in membranes .
Renal Dynamics :
- During Rb⁺ infusion in dogs, plasma K⁺ levels rose by 25%, indicating competitive secretion between Rb⁺ and K⁺ in renal tubules .
Preparation Methods
Byproduct Recovery from Lepidolite Processing
The principal commercial source of Rb⁺ ions is a mixed carbonate byproduct generated during lithium extraction from lepidolite. This byproduct typically contains approximately 23 wt.% rubidium carbonate and 3 wt.% cesium carbonate, alongside dominant potassium carbonate. The inherent challenge lies in the nearly identical ionic radii of Rb⁺ (1.52 Å), K⁺ (1.38 Å), and Cs⁺ (1.67 Å), which complicates chemical separation.
Fractional Crystallization
Historically, Rb⁺ purification relied on laborious fractional crystallization of salts. For example, repeated crystallization steps using solvents like ethanol or ammonia selectively precipitate Rb⁺ salts based on solubility differences. However, this method suffers from low yields (<60%) and high energy consumption due to the need for multiple iterations.
Thermochemical Reduction and Distillation
Modern industrial practices employ thermochemical reduction of rubidium chlorides (RbCl) with calcium or magnesium at 750–900°C, followed by fractional distillation under vacuum (10⁻³–10⁻⁴ Torr). This process achieves Rb⁺ purity levels exceeding 99.5%, but it requires precise temperature control to separate Rb⁺ from Cs⁺, which distills at a marginally higher temperature (678°C vs. 705°C).
Ion-Imprinted Polymers for Selective Rb⁺ Adsorption
Synthesis of Rb⁺-Imprinted Polymers (Rb⁺-IIPs)
A rubidium ion-imprinted polymer (Rb⁺-IIP) was synthesized via bulk polymerization using:
-
Template ion : Rb⁺
-
Functional monomer : Methacrylic acid (MAA)
-
Ligand : 18-crown-6 ether (18C6)
-
Cross-linker : Ethylene glycol dimethacrylate (EGDMA)
The macrocyclic 18C6 ligand selectively coordinates Rb⁺ through cavity size matching (3.2–3.5 Å), while MAA forms hydrogen bonds with 18C6 to stabilize the complex.
Adsorption Performance and Kinetics
The Rb⁺-IIP exhibited exceptional performance under optimized conditions (pH 9.8, 25°C):
| Parameter | Value |
|---|---|
| Maximum capacity | 213.08 mg/g |
| Equilibrium time | 6 minutes |
| Selectivity coefficient | 4.21 (vs. K⁺) |
| Reusability | 8 cycles (<10% capacity loss) |
Adsorption kinetics followed the pseudo-second-order model (), indicating chemisorption dominance. The Langmuir isotherm () confirmed monolayer adsorption.
Solid-Phase Extraction Using Functionalized Nanomaterials
Valinomycin-Functionalized Extractant (VFE)
A core-shell Fe₃O₄@SiO₂ nanoparticle functionalized with valinomycin (a Rb⁺-selective ionophore) achieved Rb⁺ extraction capacities of 927 μg/g under alkaline conditions (pH ≥9.3).
Synthesis and Characterization
Extraction Optimization
| Condition | Optimal Value |
|---|---|
| Temperature | ≥50°C |
| Equilibrium time | 35 minutes |
| Eluent | 1 M formic acid |
| Recycling efficiency | 85.3% after 5 cycles |
The extraction rate followed a second-order kinetic model (), with valinomycin’s conformational changes enhancing Rb⁺ selectivity over Na⁺ and Li⁺.
Synthesis of Rubidium-Containing Compounds
Rubidium Iodide (RbI) Preparation
RbI synthesis exemplifies Rb⁺ ion production through neutralization reactions:
Neutralization Methods
Direct Synthesis (Limited Use)
Reaction of Rb metal with iodine:
This method is rarely used due to Rb’s high cost (~$12,000/kg) and pyrophoricity.
Comparative Analysis of Preparation Methods
Performance Metrics
| Method | Capacity | Time | Selectivity | Scalability |
|---|---|---|---|---|
| Industrial distillation | 99.5% purity | Hours | Moderate | High |
| Rb⁺-IIP | 213.08 mg/g | 6 minutes | High | Moderate |
| VFE nanoparticles | 927 μg/g | 35 minutes | Very High | Low |
| RbI synthesis | N/A | 1–2 hours | N/A | High |
Q & A
Q. How can rubidium ion interactions in novel adsorbents be systematically characterized?
To characterize Rb⁺ interactions in adsorbents like phosphotungstic acid-functionalized carbon (PTA@FMC), employ adsorption isotherms (e.g., Langmuir or Freundlich models) and kinetic studies to quantify capacity and rate constants. Use X-ray photoelectron spectroscopy (XPS) or FTIR to confirm binding mechanisms. For selectivity, conduct competitive adsorption experiments with interfering ions (e.g., Na⁺, K⁺) and calculate reduction rates using:
where and are Rb⁺ adsorption capacities without and with interferents, respectively .
Q. What analytical methods are effective for determining this compound concentration in mixed electrolyte solutions?
Atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) provide high sensitivity. For complex matrices, ion chromatography with conductivity detection can separate Rb⁺ from alkali metal ions. Alternatively, non-radioactive rubidium flux assays (e.g., using CHO cells expressing ion channels) enable dynamic tracking of Rb⁺ transport .
Q. How should experiments for this compound extraction be designed to ensure reproducibility?
Document synthesis protocols (e.g., adsorbent preparation, reaction conditions) in detail, adhering to journal guidelines for experimental reproducibility . Include control experiments (e.g., blank adsorbents) and validate purity via elemental analysis or X-ray diffraction (XRD). Deposit raw data in repositories like Zenodo or include as Supplementary Information (SI) .
Advanced Research Questions
Q. How can competitive adsorption between Rb⁺ and alkali metal ions (e.g., Na⁺, K⁺) be quantitatively analyzed?
Perform batch adsorption experiments with varying concentrations of competing ions. Plot adsorption capacity vs. interferent concentration (Fig. 4 in ). Use selectivity coefficients (, ) to quantify competition:
where is adsorption capacity and is ion concentration. Advanced models like the Pitzer equation can account for ionic strength effects in multi-electrolyte systems.
Q. What methodologies validate rubidium flux assays in ion channel studies, and how do they compare to patch-clamp techniques?
Validate rubidium flux assays (e.g., for hERG channels) by correlating Rb⁺ efflux rates with patch-clamp electrophysiology data. Key parameters:
Q. How can contradictions in Rb⁺ adsorption data across studies be resolved?
Identify variables affecting discrepancies:
- Material properties : Surface area, functional groups, crystallinity.
- Experimental conditions : pH, temperature, ionic strength.
- Data normalization : Express adsorption capacity per gram adsorbent vs. surface area.
Reconcile results by conducting meta-analyses with standardized protocols and reporting confidence intervals .
Q. What strategies integrate computational and experimental data to predict Rb⁺ behavior in complex systems?
Combine density functional theory (DFT) calculations (e.g., binding energies of Rb⁺ on adsorbents) with experimental adsorption isotherms. Validate using gas-phase ion energetics data (e.g., appearance energies from NIST Chemistry WebBook ). Machine learning models can predict Rb⁺ selectivity in multi-ion systems using datasets from high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
